2,7-dimethyloctane-3,6-dione
Description
2,7-Dimethyloctane-3,6-dione (CAS No. 51513-41-8) is an aliphatic diketone with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. Its structure features two ketone groups at positions 3 and 6 of an octane backbone, with methyl substituents at carbons 2 and 6. The compound is stored under dry, room-temperature conditions to maintain stability, though its boiling point remains unreported in available literature .
Properties
IUPAC Name |
2,7-dimethyloctane-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYXNUAKHOIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460812 | |
| Record name | 3,6-Octanedione, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-41-8 | |
| Record name | 3,6-Octanedione, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethyloctane-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyloctane-3,6-dione can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzene-1,3-diamine with This compound in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out in toluene under reflux conditions for 24 hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloctane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols.
Scientific Research Applications
2,7-Dimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,7-dimethyloctane-3,6-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Key Observations:
Electron-Donating Substituents: The methyl groups in this compound are electron-donating but lack conjugation with the diketone moiety, limiting resonance stabilization. In contrast, benzoacridine-5,6-dione derivatives (e.g., from ) exhibit enhanced reactivity due to fused aromatic rings, enabling electron delocalization and interactions with biological targets like cancer cells .
Aromatic vs. Aliphatic Systems :
- Benzoacridine-5,6-dione’s aromatic structure facilitates π-π stacking and intercalation with DNA, explaining its antiproliferative activity in MCF-7 breast cancer cells . The aliphatic backbone of this compound lacks such interactions, suggesting lower bioactivity in similar assays.
Physicochemical Properties
While data on this compound’s solubility or melting point are unavailable, comparisons can be inferred:
- Hydrophobicity : The methyl groups in this compound likely increase hydrophobicity compared to unsubstituted aliphatic diketones (e.g., octane-3,6-dione). This property may enhance membrane permeability but reduce aqueous solubility.
- Reactivity : The absence of conjugated systems or electron-withdrawing groups in this compound suggests lower electrophilicity compared to aromatic diketones like benzoacridine-5,6-dione, which participate in redox reactions critical for anticancer activity .
Biological Activity
2,7-Dimethyloctane-3,6-dione, also known as diacetyl-2,7-dimethyl-octane, is a diketone compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its applications in various fields such as food and pharmaceuticals.
This compound is characterized by the presence of two ketone functional groups located at the 3 and 6 positions of the octane chain. Its molecular formula is C₁₀H₁₈O₂, and it lacks double bonds, which differentiates it from other similar compounds. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the efficacy of this compound against various microorganisms revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 50 µg/mL |
| Candida albicans | 75 µg/mL |
These findings suggest that the compound could be utilized in developing natural preservatives or therapeutic agents against bacterial infections.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. A comparative study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that this compound effectively scavenges free radicals. The antioxidant capacity was measured against standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 20 |
| This compound | 35 |
The lower IC50 value indicates a stronger antioxidant potential of ascorbic acid compared to this compound; however, the latter still shows considerable activity.
Case Study 1: Application in Food Preservation
A study investigated the use of this compound as a natural preservative in food products. The compound was added to meat products to evaluate its effectiveness in inhibiting microbial growth during storage. Results indicated a significant reduction in microbial load compared to control samples without the compound.
Case Study 2: Pharmaceutical Applications
Another research focused on synthesizing derivatives of this compound for potential anti-inflammatory drugs. The synthesized compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The derivatives showed promising results with IC50 values lower than those of traditional anti-inflammatory agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
